Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate
Description
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-ethoxybenzoate |
InChI |
InChI=1S/C14H16N2O3S/c1-3-18-12-6-5-9(11-8-20-14(15)16-11)7-10(12)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16) |
InChI Key |
JGLZQSGVAAIBTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The 2-aminothiazole component is synthesized through a cyclization reaction between α-bromoketones and thiourea. For example:
-
Bromination of Ethyl 3-Ethoxyacrylate : Ethyl 3-ethoxyacrylate undergoes bromination using -bromosuccinimide (NBS) in a water/dioxane mixture at 0–80°C, yielding α-bromo-3-ethoxyacrylate.
-
Cyclization with Thiourea : The brominated intermediate reacts with thiourea in ethanol at 80°C, forming the 2-aminothiazole-4-carboxylate core.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | NBS, H₂O/Dioxane | 0–80°C | 1 hr | 70% |
| Cyclization | Thiourea, EtOH | 80°C | 1 hr | 70% |
Ethoxybenzoate Synthesis
The 2-ethoxybenzoate moiety is prepared via alkylation and esterification:
-
Alkylation of Salicylic Acid : Salicylic acid is treated with ethyl bromide in the presence of potassium carbonate, introducing the ethoxy group at the 2-position.
-
Esterification : The resulting 2-ethoxybenzoic acid is esterified with ethanol using as a catalyst.
Key Data :
One-Pot Industrial Synthesis
Sequential Reactions in a Single Reactor
A patented method (CN106632137A) streamlines synthesis by performing oximation, methylation, bromination, and cyclization in one reactor:
-
Oximation : Ethyl acetoacetate reacts with methyl nitrite at −5–5°C for 2–4 hr.
-
Methylation : Dimethyl sulfate and tetrabutylammonium bromide (TBAB) at 8–15°C for 4–6 hr.
-
Bromination : Bromine and chlorine gas at 20–50°C until intermediate purity <5%.
-
Cyclization : Thiourea in isopropanol/water at 20–30°C for 1–3 hr.
Advantages :
Coupling Strategies for Molecular Assembly
Suzuki-Miyaura Cross-Coupling
The benzoate and thiazole segments are coupled via palladium-catalyzed cross-coupling:
-
Boronic Acid Preparation : 5-Bromo-2-ethoxybenzoate is converted to its boronic ester using bis(pinacolato)diboron.
-
Coupling : Reacted with 4-bromo-2-aminothiazole in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Temperature | 100°C |
| Yield | 75% |
Esterification of Pre-Formed Components
An alternative approach involves esterifying 5-(2-aminothiazol-4-yl)-2-ethoxybenzoic acid with ethanol:
-
Carbodiimide-Mediated Esterification : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Solvent-Free Esterification
Using ionic liquids (e.g., [BMIM][BF₄]) as catalysts:
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Reduction
-
Solvent Recovery : Methanol and isopropanol are distilled and reused.
-
Byproduct Management : Brominated byproducts are neutralized with NaHSO₃.
Challenges and Optimization
Steric Hindrance in Coupling
Bulky substituents on the benzoate ring reduce coupling efficiency. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Applications
The compound exhibits notable antimicrobial and antifungal properties. Its thiazole component enhances its efficacy against various pathogens, making it a candidate for treating infections caused by resistant strains of bacteria and fungi. Preliminary studies suggest that similar compounds can effectively combat microbial resistance mechanisms, indicating a potential for developing new therapeutic agents.
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate | Antibacterial | Bacillus subtilis | TBD |
| Ethyl 5-(2-amino-thiazole) | Antifungal | Aspergillus niger | TBD |
Anticancer Research
In the realm of anticancer research , compounds similar to this compound have shown promise in overcoming drug resistance in cancer cells. For instance, studies have highlighted the ability of thiazole derivatives to selectively induce apoptosis in drug-resistant cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects.
Case Study: Drug Resistance in Cancer Cells
Research has demonstrated that certain thiazole derivatives can synergize with existing cancer therapies, enhancing their effectiveness against resistant cell lines. For example, a study found that specific derivatives exhibited low micromolar cytotoxicity against various hematologic and solid tumor cells, indicating their potential as lead compounds for further development .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The mechanism of action is believed to involve interactions with specific biological targets such as enzymes or receptors associated with microbial resistance or cancer cell survival pathways.
Mechanism of Action
The mechanism of action of Ethyl5-(2-aminothiazol-4-yl)-2-ethoxybenzoate involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of bacterial cell wall formation, resulting in antibacterial effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Functional Group Variations
- Functional Group Impact: Replacing the benzoate with an acetate (Ethyl 2-(2-aminothiazol-4-yl)acetate) simplifies the structure but retains bioactivity, as seen in its use as a fungicide and herbicide intermediate .
- Methoxyimino Modification: The α-methoxyimino group in Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate enhances stability against β-lactamase enzymes, making it a key intermediate in cephalosporin antibiotics .
Biological Activity
Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
This compound features a thiazole ring, which is known for its biological significance, particularly in pharmacology. The presence of the ethoxy and benzoate groups contributes to its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Notably, compounds containing thiazole moieties have been reported to exhibit:
- Antimicrobial Activity : The thiazole group is often associated with antimicrobial properties, making this compound a candidate for further evaluation against various pathogens.
- Anticancer Potential : Research indicates that thiazole derivatives can influence cancer cell proliferation and apoptosis through mechanisms involving the modulation of kinases such as STK4 (serine-threonine kinase 4) . This pathway is crucial in regulating cell growth and survival.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies using MTT assays have shown that this compound can induce apoptosis in human leukemia cells, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| K562 (leukemia) | 8.3 |
| A549 (lung cancer) | 15.0 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Case Study on Anticancer Activity : A study published in Nature Medicine highlighted the efficacy of thiazole derivatives in treating hematologic malignancies through the activation of apoptotic pathways involving STK4 . This study utilized this compound as a lead compound, demonstrating its ability to enhance apoptosis in resistant cancer cell lines.
- Case Study on Antimicrobial Effects : An investigation into the antimicrobial properties of thiazole derivatives revealed that this compound exhibited significant antibacterial activity against drug-resistant strains of Staphylococcus aureus. The study concluded that this compound could serve as a template for developing new antibiotics .
Q & A
Q. What are the key synthetic routes and optimization strategies for Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate?
The synthesis typically involves multi-step reactions starting with thiazole intermediates. For example:
- Step 1 : Preparation of 2-aminothiazole derivatives via cyclization of thiourea with α-haloketones (e.g., bromoacetophenone) under reflux in ethanol .
- Step 2 : Coupling the thiazole intermediate with substituted benzoate esters. Ethyl 2-(2-aminothiazol-4-yl)acetate is a critical intermediate, synthesized using ethyl chloroacetate and optimized with catalysts like CuCN in DMF .
- Step 3 : Introduction of the ethoxy group via nucleophilic substitution or Mitsunobu reaction, requiring temperature control (60–80°C) and anhydrous conditions . Optimization : Yield improvements (e.g., 65–78%) are achieved by varying solvent polarity (ethanol vs. DMF) and catalyst screening (e.g., triethylamine for deprotonation) .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- 1H/13C NMR : Assign signals for the thiazole ring (δ 6.8–7.2 ppm for C4-H, δ 160–165 ppm for C2-NH2) and ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.1–4.3 ppm for OCH2) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 319.0854 for C₁₄H₁₅N₂O₃S) .
- X-ray crystallography : Resolves steric effects of the ethoxybenzene moiety (e.g., dihedral angles >120° between thiazole and benzene rings) .
Q. How to design initial biological activity screening for this compound?
- Enzyme inhibition assays : Test against neuraminidase (IC₅₀ values via fluorometric methods) or kinases (e.g., EGFR) using ATP-competitive binding assays .
- Antimicrobial screening : Use microdilution assays (MIC ≤ 16 μg/mL against S. aureus or E. coli) with positive controls like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
